molecular formula C18H16F4N2O4S B2420307 1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide CAS No. 317377-84-7

1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B2420307
CAS No.: 317377-84-7
M. Wt: 432.39
InChI Key: FDFUDPAWFUAXDH-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H16F4N2O4S and its molecular weight is 432.39. The purity is usually 95%.
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Biological Activity

1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17F4N3O3S

Research indicates that compounds with similar structures often act as inhibitors or modulators of specific biological pathways. The sulfonamide moiety is known to interact with various enzymes and receptors, potentially affecting pathways related to pain modulation, inflammation, and other physiological processes.

1. Inhibition of Ion Channels

Studies have shown that compounds structurally similar to this compound exhibit selective inhibition of voltage-gated sodium channels (NaV). This inhibition is particularly relevant in the context of pain management, as NaV channels are crucial in the transmission of pain signals.

2. Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties. Sulfonamide derivatives have been reported to reduce pro-inflammatory cytokine production and inhibit pathways leading to inflammation. This activity could be beneficial in treating conditions characterized by excessive inflammation.

3. Anticancer Potential

Emerging research suggests that certain sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Study 1: Pain Management

A study evaluated the efficacy of a related compound as a NaV1.7 inhibitor, demonstrating significant analgesic effects in preclinical models. The findings suggest that this compound could have similar applications in pain relief therapies.

Case Study 2: Anti-inflammatory Activity

In vitro studies showed that analogs of this compound reduced levels of inflammatory markers in human cell lines. These results support the hypothesis that the compound may mitigate inflammatory responses through its action on specific cellular pathways.

Data Table: Biological Activities

Activity TypeDescriptionReference Source
NaV Channel InhibitionSelective inhibition of NaV1.7 channels, reducing pain signals
Anti-inflammatoryDecreased cytokine production in cell models
AnticancerInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O4S/c19-12-3-9-15(10-4-12)29(26,27)24-11-1-2-16(24)17(25)23-13-5-7-14(8-6-13)28-18(20,21)22/h3-10,16H,1-2,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUDPAWFUAXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.